3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide

Catalog No.
S797295
CAS No.
449169-93-1
M.F
C11H13Cl2NO
M. Wt
246.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamid...

CAS Number

449169-93-1

Product Name

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide

IUPAC Name

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

InChI

InChI=1S/C11H13Cl2NO/c1-7-5-8(2)11(9(13)6-7)14-10(15)3-4-12/h5-6H,3-4H2,1-2H3,(H,14,15)

InChI Key

DIOREOYQCMOQRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CCCl)C

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CCCl)C

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is an organic compound with the molecular formula C₁₁H₁₃Cl₂NO and a molecular weight of 246.13 g/mol. It is characterized by the presence of two chlorine atoms, a propanamide group, and a dimethyl-substituted phenyl ring. This compound is typically utilized in chemical research and may have applications in pharmaceuticals due to its unique structure and potential biological activity .

The chemical reactivity of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide can be attributed to its functional groups. The amide bond (–C(=O)N–) can undergo hydrolysis in acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the chlorine atoms can participate in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis .

The synthesis of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide typically involves multi-step organic reactions:

  • Starting Materials: The synthesis may begin with commercially available starting materials such as 2-chloro-4,6-dimethylphenol.
  • Formation of Amide: The reaction of the phenolic compound with a suitable acid chloride or isocyanate can yield the desired amide.
  • Chlorination: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride to introduce the additional chlorine atom at the appropriate position.

These methods provide a pathway for producing this compound with high purity and yield .

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique chemical properties.
  • Research: Utilized as a reference standard in chemical and biological assays.
  • Chemical Intermediates: Serves as an intermediate for synthesizing more complex organic molecules .

Interaction studies involving 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Further research is needed to elucidate specific interactions and mechanisms of action related to this compound .

Several compounds share structural similarities with 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideC₁₇H₁₆ClNO₂Contains an additional phenyl group and ketone functionality
2-Chloro-4,6-dimethylbenzoic acidC₁₁H₁₃ClO₂A carboxylic acid derivative with potential anti-inflammatory properties
N,N-Dimethyl-2-chloro-4,6-dimethylbenzamideC₁₃H₁₄ClNFeatures dimethyl substitution on nitrogen which may alter biological activity

The uniqueness of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide lies in its specific chlorination pattern and the presence of the propanamide group, which may influence its reactivity and biological interactions compared to these similar compounds .

XLogP3

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Wikipedia

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide

Dates

Last modified: 08-15-2023

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